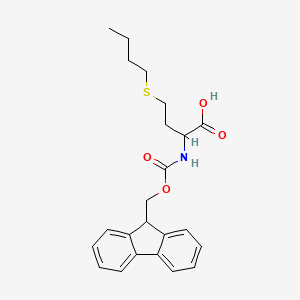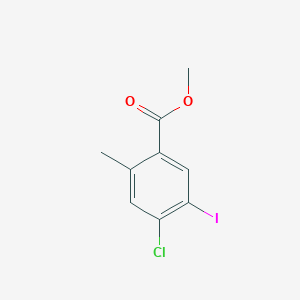
(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane
概要
説明
®-1-(Diphenylphosphino)-2-amino-3-methylbutane is a chiral phosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various chemical reactions, particularly in the synthesis of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Diphenylphosphino)-2-amino-3-methylbutane typically involves the reaction of diphenylphosphine with a suitable chiral amine precursor. One common method includes the use of ®-2-amino-3-methylbutane as the starting material, which undergoes a nucleophilic substitution reaction with diphenylphosphine chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production of ®-1-(Diphenylphosphino)-2-amino-3-methylbutane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the production of enantiomerically pure compounds. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
®-1-(Diphenylphosphino)-2-amino-3-methylbutane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of transition metal catalysts.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Typical reducing agents include hydrogen gas and metal hydrides.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted amino-phosphine compounds.
科学的研究の応用
®-1-(Diphenylphosphino)-2-amino-3-methylbutane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of ®-1-(Diphenylphosphino)-2-amino-3-methylbutane involves its ability to form stable complexes with transition metals. The phosphine group acts as a donor ligand, coordinating with the metal center, while the amino group can participate in hydrogen bonding and other interactions. These complexes facilitate various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
類似化合物との比較
Similar Compounds
(S)-1-(Diphenylphosphino)-2-amino-3-methylbutane: The enantiomer of the compound, used in similar applications but with different stereochemical outcomes.
Bis(diphenylphosphino)methane: Another phosphine ligand with similar coordination properties but lacking the chiral center.
®-BINAP: A widely used chiral phosphine ligand with a different structural framework.
Uniqueness
®-1-(Diphenylphosphino)-2-amino-3-methylbutane is unique due to its chiral center, which allows for the selective synthesis of enantiomerically pure compounds. Its ability to form stable complexes with transition metals and participate in various catalytic processes makes it a versatile and valuable ligand in asymmetric catalysis.
特性
IUPAC Name |
(2R)-1-diphenylphosphanyl-3-methylbutan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NP/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,18H2,1-2H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLCXURCZWQECA-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(4-Chlorophenyl)carbamoylamino]propanoic acid](/img/structure/B3101695.png)
![Methyl 4-methylsulfanyl-2-[[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]butanoate](/img/structure/B3101699.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid](/img/structure/B3101707.png)




![1,7-Diazaspiro[4.4]nonan-2-one](/img/structure/B3101771.png)

![2,8-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B3101777.png)
